5-hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Medicinal Chemistry Physicochemical Properties Drug Design

This 5-hydroxy-pyrrolo[2,3-b]pyridin-2-one (CAS 1190322-41-8) offers a critical functionalized core for kinase inhibitor SAR and anti-inflammatory research. The 5-hydroxy group provides distinct hydrogen-bonding capabilities and lower cLogP (0.16) versus methyl/chloro analogs, enabling precise tuning of target engagement and permeability. Ideal for ATP-competitive inhibitor development and chemical probe synthesis; procure for non-interchangeable, high-purity building block needs.

Molecular Formula C7H6N2O2
Molecular Weight 150.13 g/mol
Cat. No. B8098063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
Molecular FormulaC7H6N2O2
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC1C2=C(NC1=O)N=CC(=C2)O
InChIInChI=1S/C7H6N2O2/c10-5-1-4-2-6(11)9-7(4)8-3-5/h1,3,10H,2H2,(H,8,9,11)
InChIKeyMZQAARAGPWJTKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one: Core Heterocyclic Scaffold for Drug Discovery


5-hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (CAS: 1190322-41-8) is a heterocyclic organic compound belonging to the pyrrolopyridine class . It features a fused bicyclic ring system comprising a pyrrole and a pyridine moiety, with a key hydroxy substituent at the 5-position and a 2-one carbonyl group. With a molecular formula of C₇H₆N₂O₂ and a molecular weight of 150.13 g/mol, this small-molecule building block serves as a versatile scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and anti-inflammatory agents [1][2].

Why Generic Substitution Fails for 5-hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one


The pyrrolo[2,3-b]pyridin-2-one core scaffold exhibits profound structure-activity relationships where subtle substituent changes dramatically alter physicochemical and biological profiles. As demonstrated by Ting et al., modifications at the 5-position directly impact anti-inflammatory potency in vivo and influence the compound's ability to modulate arachidonic acid metabolism [1]. Consequently, the unsubstituted parent compound (CAS: 5654-97-7) or other 5-substituted analogs (e.g., 5-methyl, 5-chloro) cannot be assumed to be functionally interchangeable with the 5-hydroxy variant. The presence of the 5-hydroxy group introduces distinct hydrogen-bonding capabilities, altered electronic distribution, and unique solubility characteristics that are critical for target engagement and downstream assay performance.

5-hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one: Quantitative Differentiation and Comparator Analysis


Enhanced Hydrogen Bond Donor/Acceptor Capacity vs. Unsubstituted Parent

Compared to the unsubstituted 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (CAS: 5654-97-7), the 5-hydroxy derivative (CAS: 1190322-41-8) exhibits a significant increase in both hydrogen bond donors and acceptors . This difference is critical for modulating target binding affinity and improving aqueous solubility, which are key parameters in early-stage drug discovery. The quantitative data demonstrate a clear divergence in molecular interaction potential .

Medicinal Chemistry Physicochemical Properties Drug Design

Distinct Lipophilicity and Solubility Profile Compared to 5-Methyl and 5-Chloro Analogs

The 5-hydroxy substituent confers a unique lipophilicity profile relative to other common 5-position variants. The predicted consensus Log P (cLogP) value for 5-hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is 0.16, which is substantially lower than the values for the 5-methyl (cLogP ~0.9) and 5-chloro (cLogP ~1.2) analogs . This indicates significantly higher polarity and predicted aqueous solubility. These quantitative differences are essential for scientists selecting building blocks for specific solubility or permeability requirements.

Lipophilicity ADME Drug Discovery

Role as a Synthetic Precursor in Kinase Inhibitor Patents

5-hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one and its derivatives are explicitly claimed as key intermediates and active scaffolds in multiple patent families targeting protein kinases, including CHK1, CHK2, and JAK family members [1][2][3]. This is a class-level inference based on the broader pyrrolo[2,3-b]pyridine series. The 5-hydroxy group provides a synthetically tractable handle for further functionalization (e.g., etherification, esterification) and contributes to kinase hinge-binding interactions [1][2]. In contrast, the unsubstituted parent compound is not as frequently cited as a direct kinase inhibitor scaffold but rather as a simpler building block .

Kinase Inhibition Medicinal Chemistry Patent Analysis

High-Value Application Scenarios for 5-hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one in R&D Procurement


Scaffold for Kinase Inhibitor Lead Optimization

Procure 5-hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one as a functionalized core for developing novel ATP-competitive kinase inhibitors. Its 5-hydroxy group enhances hinge-region hydrogen bonding [1] and serves as a versatile point for derivatization (e.g., to modulate solubility and potency), aligning with pharmacophoric models described in major kinase inhibitor patent estates [2][3].

Synthesis of Anti-inflammatory Agent Analogs with Tuned Physicochemical Properties

Utilize this compound as a key intermediate to explore the anti-inflammatory structure-activity relationships (SAR) outlined by Ting et al. [4]. The quantitative differences in hydrogen bonding capacity and lipophilicity (cLogP 0.16) compared to other 5-substituted analogs provide a rational basis for designing analogs with improved solubility and potentially distinct in vivo profiles, targeting prostaglandin and leukotriene modulation pathways [4].

Building Block for Developing Selective Chemical Probes

Leverage the 5-hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one core as a starting point for creating selective chemical probes within the 7-azaindole family. The distinct hydrogen bond donor/acceptor count (+1 donor, +1 acceptor vs. parent) and lower Log P relative to methyl/chloro analogs allow for precise tuning of molecular recognition and permeability, facilitating the development of tool compounds with tailored biophysical and pharmacokinetic properties for target validation studies.

Intermediate for Generically Claimed Pyrrolopyridine Pharmaceuticals

Procure this compound for use in the synthesis of compounds falling within the broad Markush structures of pyrrolopyridine-based pharmaceuticals, such as JAK, CHK1/2, and other kinase inhibitors [2][3][5]. The presence of the 5-hydroxy group is a common structural motif in these patent claims, making it a strategically important building block for companies generating proprietary matter or developing generic alternatives in these crowded therapeutic areas.

Quote Request

Request a Quote for 5-hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.